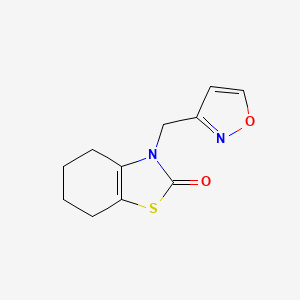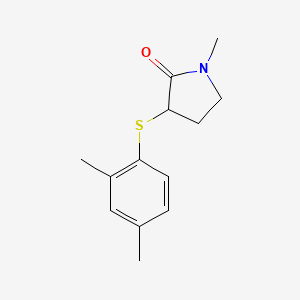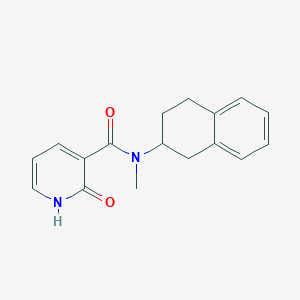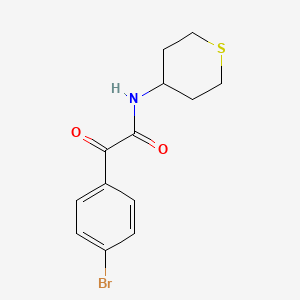
3-(1,2-Oxazol-3-ylmethyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1,2-Oxazol-3-ylmethyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-one, also known as OTB, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of benzothiazolone derivatives, which have been found to exhibit a range of biological activities.
Mécanisme D'action
The exact mechanism of action of 3-(1,2-Oxazol-3-ylmethyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-one is not fully understood, but it is believed to act through multiple pathways. 3-(1,2-Oxazol-3-ylmethyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been found to inhibit the activity of histone deacetylases (HDACs), which play a role in the regulation of gene expression. Additionally, 3-(1,2-Oxazol-3-ylmethyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-one has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the cellular response to oxidative stress.
Biochemical and Physiological Effects
3-(1,2-Oxazol-3-ylmethyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-one has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death. 3-(1,2-Oxazol-3-ylmethyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-one has also been found to reduce inflammation and oxidative stress, which are implicated in a range of diseases. In addition, 3-(1,2-Oxazol-3-ylmethyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-one has been shown to improve cognitive function and protect against neuronal damage.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(1,2-Oxazol-3-ylmethyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-one in lab experiments is its wide range of biological activities, which make it a versatile compound for studying various disease pathways. Additionally, 3-(1,2-Oxazol-3-ylmethyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-one has been shown to have low toxicity and good bioavailability, making it a promising candidate for drug development. However, one limitation of using 3-(1,2-Oxazol-3-ylmethyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-one in lab experiments is its relatively high cost compared to other compounds. Additionally, further studies are needed to fully understand the mechanism of action of 3-(1,2-Oxazol-3-ylmethyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-one and its potential side effects.
Orientations Futures
There are several future directions for the study of 3-(1,2-Oxazol-3-ylmethyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-one. One area of research is the development of 3-(1,2-Oxazol-3-ylmethyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-one derivatives with improved pharmacological properties. Another area of research is the investigation of the potential use of 3-(1,2-Oxazol-3-ylmethyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-one in combination with other drugs for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of 3-(1,2-Oxazol-3-ylmethyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-one and its potential applications in the treatment of neurodegenerative diseases.
Méthodes De Synthèse
The synthesis of 3-(1,2-Oxazol-3-ylmethyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-one involves the reaction of 3-(chloromethyl)oxazole with 2-aminothiophenol in the presence of a base. The resulting product is then treated with acetic anhydride to obtain 3-(1,2-Oxazol-3-ylmethyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-one. This synthesis method has been described in detail in various research articles and has been found to be efficient and reproducible.
Applications De Recherche Scientifique
3-(1,2-Oxazol-3-ylmethyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-one has been studied extensively for its potential applications in scientific research. It has been found to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. 3-(1,2-Oxazol-3-ylmethyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-one has also been shown to have neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
3-(1,2-oxazol-3-ylmethyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S/c14-11-13(7-8-5-6-15-12-8)9-3-1-2-4-10(9)16-11/h5-6H,1-4,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAPIBRQRAQOQHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N(C(=O)S2)CC3=NOC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,2-Oxazol-3-ylmethyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(4-chlorophenyl)thiomorpholin-4-yl]-N-methylacetamide](/img/structure/B7594473.png)
![1-Methyl-3-[(2-methyl-1,3-thiazol-5-yl)methylsulfanyl]pyrrolidin-2-one](/img/structure/B7594493.png)
![N-[1-(3-fluorophenyl)piperidin-3-yl]oxolane-3-carboxamide](/img/structure/B7594496.png)
![N-[1-(3-fluorophenyl)piperidin-3-yl]pyridine-3-carboxamide](/img/structure/B7594505.png)
![[1-(6-Chloroquinolin-4-yl)piperidin-4-yl]methanol](/img/structure/B7594519.png)

![3-methyl-N-[1-(1,3-thiazol-2-yl)cyclopentyl]thiophene-2-carboxamide](/img/structure/B7594523.png)
![N-(pyridin-2-ylmethyl)-2-[4-(2,2,3,3-tetrafluoropropyl)piperazin-1-yl]acetamide](/img/structure/B7594529.png)
![1-[1-(6-Nitroquinolin-2-yl)piperidin-3-yl]imidazolidin-2-one](/img/structure/B7594537.png)
![4-[[2-(2,6-Difluorophenyl)cyclopropanecarbonyl]-methylamino]benzamide](/img/structure/B7594538.png)



